Lactodifucotetraose (LDFT) is a complex carbohydrate belonging to the human milk oligosaccharide (HMO) family. [, , , , , , , , , , , , , , ] HMOs are a diverse group of unconjugated glycans found abundantly in human milk but are largely absent in infant formula. [, ] They are the third most abundant solid component in human milk after lactose and lipids. [] LDFT is characterized by a lactose core structure decorated with two fucose residues. [] It is primarily found in the milk of mothers expressing the Lewis blood group antigens, determined by their fucosyltransferase 2 (FUT2) gene activity. [, , , ] This variation in HMO profiles, particularly the presence or absence of fucosylated HMOs like LDFT, classifies mothers as "secretors" or "non-secretors" respectively. [, , , , ] LDFT plays a crucial role in shaping the gut microbiota of infants, particularly by promoting the growth of beneficial bacteria like Bifidobacterium and Bacteroides species. [, , , , ] It also exhibits anti-inflammatory properties and contributes to the overall health and development of infants. [, , ]
Enzymatic synthesis: This method utilizes specific enzymes, particularly α-L-transfucosidases, to transfer fucose units onto acceptor molecules like lactose. [] Researchers have successfully engineered and optimized α-L-transfucosidases from various sources, including Bifidobacterium longum subsp. infantis, to achieve efficient LDFT synthesis. []
Molecular Structure Analysis
LDFT's molecular structure has been elucidated using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. [] The solution structure of the β-anomer of LDFT has been determined, revealing its conformational flexibility and the spatial arrangement of its constituent sugar units. [] This structural information is crucial for understanding LDFT's interactions with other molecules, including enzymes, receptors, and bacteria.
Mechanism of Action
Prebiotic activity: LDFT acts as a prebiotic by selectively promoting the growth of beneficial bacteria in the infant gut, particularly Bifidobacterium and Bacteroides species. [, , , , ] These bacteria possess specific enzymes that can break down LDFT into simpler sugars, providing them with a growth advantage over other microbes. []
Anti-inflammatory activity: Studies have shown that LDFT can attenuate inflammatory responses in intestinal epithelial cells. [, ] It achieves this by interacting with the tumor necrosis factor receptor 1 (TNFR1), either inducing its shedding or directly binding to it, thereby modulating downstream inflammatory signaling pathways. [, ]
Applications
Infant nutrition: LDFT is increasingly recognized as a valuable ingredient for supplementing infant formula. [, , ] Adding LDFT to formula aims to mimic the beneficial effects of HMOs found in breast milk, promoting a healthy gut microbiota and potentially reducing the risk of infections and diseases in infants. [, , ]
Therapeutic applications: LDFT's anti-inflammatory properties hold promise for treating inflammatory bowel diseases and other conditions characterized by gut dysbiosis. [, ] Research is ongoing to explore its therapeutic potential in various disease models.
Biotechnological applications: The enzymatic synthesis of LDFT using engineered α-L-transfucosidases presents opportunities for developing efficient and sustainable methods for large-scale production. [] This could pave the way for its wider application in food, pharmaceutical, and other industries.
Related Compounds
2'-Fucosyllactose (2'-FL)
Compound Description: 2'-Fucosyllactose is a major human milk oligosaccharide (HMO) that is not digested in the proximal intestine. [] It consists of a lactose molecule with a fucose sugar attached to the galactose moiety via an α-1,2 linkage. [] 2'-FL is a key prebiotic, promoting the growth of beneficial bacteria like Bifidobacterium, acidifying the gut, and suppressing the growth of pathogens. [, ] This HMO has been found to be consumed during fermentation by infant gut microbial communities. []
3-Fucosyllactose (3-FL)
Compound Description: 3-Fucosyllactose is another major HMO found in human milk. [, ] Like 2'-FL, it consists of a lactose molecule with a fucose sugar attached to the glucose moiety via an α-1,3 linkage. [] 3-FL exhibits prebiotic effects, stimulating the growth of beneficial bacteria like Bifidobacterium and Bacteroides species while not promoting the growth of pathogens like E. coli and C. perfringens. [] This HMO is also consumed during fermentation by infant gut microbial communities. [] 3-FL has shown the ability to attenuate TNF-α induced inflammation in fetal gut epithelial cells. [, ]
Lacto-N-fucopentaose I (LNFP I)
Compound Description: Lacto-N-fucopentaose I is a fucosylated HMO found in human milk. [, ] Its structure is based on a lacto-N-tetraose backbone with an α-1,2-linked fucose to the galactose moiety. [] LNFP I concentrations in breast milk can be used to classify mothers as secretors or non-secretors of fucosyltransferase 2 (FUT2) gene products. [, ]
Relevance: Lacto-N-fucopentaose I and Lactodifucotetraose (LDFT) are both fucosylated HMOs found in breast milk, and their concentrations are influenced by the mother's secretor status. [, ] LNFP I and LDFT are structurally distinct, with LNFP I having a lacto-N-tetraose backbone and LDFT based on lactose. [] Both oligosaccharides contribute to the diversity of HMO profiles, which are known to impact infant gut microbial composition. []
Lacto-N-fucopentaose II (LNFP II)
Compound Description: Lacto-N-fucopentaose II is another fucosylated HMO present in human milk. [, ] Structurally, it is similar to LNFP I but with the fucose molecule attached to the N-acetylglucosamine moiety via an α-1,3 linkage. [] LNFP II, like LNFP I, is used to classify mothers as secretors or non-secretors of FUT2 gene products based on its concentration in breast milk. [, ]
Relevance: Lacto-N-fucopentaose II and Lactodifucotetraose (LDFT) are both fucosylated HMOs that can be used to determine the mother's secretor status. [, ] Structurally, they differ in their core structures and fucose linkages. [] Both HMOs contribute to the complex composition of human milk, which influences the development of the infant's gut microbiota. []
Lacto-N-neotetraose (LNnT)
Compound Description: Lacto-N-neotetraose is a tetrasaccharide HMO found in human milk. [, ] Its structure comprises a lactose core with an N-acetyllactosamine unit linked to the glucose moiety. [] LNnT has been shown to attenuate TNF-α induced inflammation in fetal gut epithelial cells. [, ] This HMO also exhibits binding affinity to TNF receptor 1 (TNFR1), suggesting a potential mechanism for its anti-inflammatory properties. [, ]
Relevance: Lacto-N-neotetraose (LNnT) and Lactodifucotetraose (LDFT) are both HMOs found in human milk. [, ] They differ significantly in their structure, with LNnT lacking fucose residues present in LDFT. [] Despite their structural differences, both HMOs have been shown to influence infant gut microbiota composition and exhibit anti-inflammatory properties. [, , ]
3'-Sialyllactose (3'-SL)
Compound Description: 3'-Sialyllactose is a sialylated HMO present in human milk. [, ] It is a trisaccharide composed of lactose with a sialic acid residue linked to the galactose moiety. [] 3'-SL has been found to promote the growth of specific Bifidobacterium and Bacteroides species in vitro. [] Furthermore, studies have shown a positive association between 3'-SL concentrations in maternal serum during pregnancy and fasting glucose levels, suggesting a potential role in maternal glucose metabolism. []
6'-Sialyllactose (6'-SL)
Compound Description: 6'-Sialyllactose is another sialylated HMO present in human milk. [] It shares a similar structure with 3'-SL, but the sialic acid residue is linked to the glucose moiety of lactose. [] Like 3'-SL, 6'-SL has also demonstrated the ability to promote the growth of specific Bifidobacterium and Bacteroides species in vitro. []
Lacto-N-tetraose (LNT)
Compound Description: Lacto-N-tetraose is a tetrasaccharide HMO found in human milk. [] It is a building block for more complex HMOs, including lacto-N-fucopentaose I and II. [] LNT concentration in breast milk can be influenced by the mother's Secretor and Lewis phenotype. []
Relevance: Lacto-N-tetraose (LNT) and Lactodifucotetraose (LDFT) are both HMOs present in human milk, and their concentrations can be affected by the mother's Secretor status. [] Structurally, LNT can be considered a building block for more complex HMOs like LNFP I and II, which share structural similarities with LDFT. [] Both LNT and LDFT contribute to the diverse HMO profiles that influence the development of the infant gut microbiota. []
Lacto-N-difucohexaose I (LNDFH I)
Compound Description: Lacto-N-difucohexaose I is a complex fucosylated HMO present in human milk. [] Its structure consists of a lacto-N-tetraose backbone with two fucose residues attached. []
Relevance: Lacto-N-difucohexaose I (LNDFH I) and Lactodifucotetraose (LDFT) are both fucosylated HMOs with LNDFH I being a larger and more complex oligosaccharide. [] The presence of multiple fucose residues in both HMOs highlights the importance of fucosylation in HMO diversity and its impact on the gut microbiota composition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.